2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone
Description
Properties
IUPAC Name |
2-[3-(furan-2-yl)prop-2-enylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-14(9-10)19-13(15(12)17)5-1-3-11-4-2-8-18-11/h1-9,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJFGPAYRLAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164441 | |
| Record name | 2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929339-23-1 | |
| Record name | 2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929339-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Formation
- The benzofuran-3(2H)-one core is commonly synthesized from salicylaldehyde derivatives or 2-hydroxybenzoyl precursors through cyclization reactions.
- Hydroxylation at the 6-position is introduced either by starting with appropriately substituted precursors or by selective hydroxylation post-cyclization.
Formation of the Propenylidene Side Chain
- The key step involves a Knoevenagel-type condensation between the benzofuran-3(2H)-one core and an aldehyde or equivalent containing the 2-furyl propenyl moiety.
- The reaction is typically catalyzed by bases such as piperidine or ammonium acetate in solvents like ethanol or acetic acid.
- Temperature control (often reflux conditions) and reaction time are critical to favor the formation of the (2Z) isomer on the benzofuran ring and the (2E) configuration on the propenylidene side chain.
Stereochemical Control
- The stereochemistry is influenced by reaction conditions and the choice of catalyst.
- Purification methods such as recrystallization or chromatography are employed to isolate the desired isomer.
Representative Preparation Procedure
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Salicylaldehyde derivative + base | Cyclization to form 6-hydroxybenzofuran-3(2H)-one core |
| 2 | 2-furylpropenal (or equivalent) + base (piperidine) | Knoevenagel condensation to attach the propenylidene side chain |
| 3 | Reflux in ethanol or acetic acid | Reaction proceeds to completion with stereochemical control |
| 4 | Purification by recrystallization or column chromatography | Isolation of pure (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one |
Analytical Monitoring and Characterization
- High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy confirms the structure and stereochemistry.
- Infrared (IR) Spectroscopy identifies functional groups.
- Mass Spectrometry (MS) verifies molecular weight and formula.
- These techniques ensure the product meets the desired specifications for research use.
Research Findings on Preparation
- Literature indicates that the condensation step is the most critical for yield and stereoselectivity.
- Reaction conditions such as solvent polarity, temperature, and catalyst type significantly affect the Z/E isomer ratio.
- Modifications in the aldehyde component or benzofuran core can lead to analogs with varied biological activities, highlighting the importance of precise synthetic control.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Product |
|---|---|---|
| Base Catalyst | Piperidine, ammonium acetate | Facilitates Knoevenagel condensation |
| Solvent | Ethanol, acetic acid | Influences reaction rate and stereoselectivity |
| Temperature | Reflux (~78°C for ethanol) | Drives reaction to completion |
| Reaction Time | 4–12 hours | Ensures full conversion |
| Purification | Recrystallization, chromatography | Isolates pure isomer |
| Analytical Techniques | HPLC, NMR, IR, MS | Confirms structure and purity |
Chemical Reactions Analysis
Key Reaction Pathways
2.1 Oxidation Reactions
The hydroxyl group at position 6 undergoes selective oxidation under controlled conditions. Common reagents and outcomes include:
Mechanistic Insight : Oxidation of the phenolic -OH group proceeds via radical intermediates or direct electrophilic attack, depending on the oxidant .2.2 Reduction Reactions
The α,β-unsaturated ketone and furan moieties are susceptible to reduction:
Selectivity : Catalytic hydrogenation preferentially reduces the exocyclic double bond over the furan ring .2.3 Substitution Reactions
The hydroxy group participates in nucleophilic substitutions:
Kinetics : Alkylation proceeds faster than acylation due to steric hindrance at the phenolic oxygen .2.4 Cyclization and Ring-Opening
The furan ring and propenylidene chain enable cycloaddition and ring-opening reactions:
Regioselectivity : Cyclization is directed by the electron-rich furan and electron-deficient benzofuranone moieties .2.5 Cross-Coupling Reactions
The compound undergoes palladium-catalyzed coupling after derivatization:
Key Intermediate : Triflation of the hydroxy group generates a reactive triflate (-OTf) for coupling .
Stability and Reaction Optimization
- pH Sensitivity : The compound decomposes under strongly basic conditions (pH > 10) due to enolate formation .
- Thermal Stability : Stable up to 200°C; degradation occurs via retro-Diels-Alder pathways above this temperature .
- Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance substitution rates compared to nonpolar media .
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an antioxidant, anti-inflammatory agent, or its potential to interact with specific biological targets.
Industry
In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or as a component in organic electronic devices.
Mechanism of Action
The mechanism by which (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of oxidative stress pathways or modulation of inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous benzofuran-3-one derivatives, focusing on substituents, molecular properties, and biological activities:
Key Findings:
Structural Variations and Physicochemical Properties :
- The furyl-propenylidene group in the target compound contributes to π-π stacking interactions, while halogenated derivatives (e.g., bromo- or dichloro-substituted) exhibit higher molecular weights and enhanced lipophilicity .
- Methoxybenzylidene substituents (e.g., in ) improve solubility in polar solvents, critical for bioavailability.
Biological Activity: SR-F-126 (biphenyl derivative) demonstrates significant inhibition of endoplasmic reticulum enzymes, suggesting a role in metabolic disorder therapeutics .
Synthesis Strategies: Most derivatives are synthesized via Knoevenagel condensation between benzofuran-3-one precursors and aldehydes. For example, A14 (indole derivative) was prepared using anhydrous potassium carbonate and chloroacetonitrile .
Hydrogen Bonding and Crystallography :
- The hydroxyl group at position 6 facilitates hydrogen bonding, influencing crystal packing and stability, as observed in crystallographic studies using SHELX software .
Biological Activity
The compound (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one , also known by its chemical formula C₁₅H₁₀O₄, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer activities. For instance, research has shown that related benzofuran derivatives can inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231, with IC50 values in the low micromolar range. The antiproliferative effects are often attributed to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 180 |
| CA-4 | MDA-MB-231 | 370 |
| 6a | MDA-MB-231 | 310 |
| 6g | HeLa | <100 |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory properties. In vitro studies indicate that it can inhibit the synthesis of inflammatory mediators such as leukotrienes and prostaglandins. For example, a related compound inhibited leukotriene synthesis by human polymorphonuclear leukocytes (PMNs) with an IC50 value of 0.4 µM, suggesting a potential for therapeutic applications in inflammatory diseases .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The compound is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of pro-inflammatory mediators.
- Modulation of Cell Signaling Pathways : It may modulate various signaling pathways related to cell proliferation and apoptosis, particularly through interactions with tubulin and histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression .
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound against a panel of human cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, which is crucial for therapeutic applications.
In Vivo Studies
In vivo models have been employed to assess the anti-inflammatory effects of the compound. Topical application in animal models demonstrated significant reductions in inflammation markers and improved healing responses in skin irritation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
